Ganetespib

Catalog No.
S547877
CAS No.
888216-25-9
M.F
C20H20N4O3
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ganetespib

CAS Number

888216-25-9

Product Name

Ganetespib

IUPAC Name

3-(2,4-dihydroxy-5-propan-2-ylphenyl)-4-(1-methylindol-5-yl)-1H-1,2,4-triazol-5-one

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C20H20N4O3/c1-11(2)14-9-15(18(26)10-17(14)25)19-21-22-20(27)24(19)13-4-5-16-12(8-13)6-7-23(16)3/h4-11,25-26H,1-3H3,(H,22,27)

InChI Key

RVAQIUULWULRNW-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

STA9090; STA 9090; STA-9090; Ganetespib

Canonical SMILES

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)O

Description

The exact mass of the compound Ganetespib is 364.15354 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Cancer Therapy

Application as a Sensitizer to Hyperthermia-Based Cancer Treatments

Application in Reducing Angiogenesis and Metastases

Application in Overcoming Drug Resistance

Application in Treating Non-Small Cell Lung Cancer (NSCLC)

    Summary of Application: Ganetespib is a novel inhibitor of the heat shock protein 90 (Hsp90), a chaperone protein critical to tumor growth and proliferation.

Application in Combination Therapies

Application in Solid and Hematological Xenograft Models

Application in Treating Various Cancers

Application in Molecular Mechanisms to Clinical Practice

Ganetespib is a synthetic small molecule classified as a second-generation inhibitor of heat shock protein 90 (HSP90). Its chemical structure is characterized by the presence of a triazolone moiety, specifically identified as 5-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-4-(1-methyl-1H-indol-5-yl)-2,4-dihydro-[1,2,4]triazol-3-one, with a molecular weight of approximately 364.4 g/mol . Unlike first-generation HSP90 inhibitors such as geldanamycin, ganetespib exhibits a more favorable safety profile, lacking the hepatotoxicity associated with its predecessors due to the absence of the benzoquinone moiety .

Ganetespib binds to the ATP-binding pocket of HSP90, preventing it from associating with client proteins []. This leads to the destabilization and degradation of these client proteins, many of which are essential for cancer cell growth and survival [].

Ganetespib primarily functions by binding to the ATP-binding pocket located in the N-terminal domain of HSP90. This interaction disrupts the chaperone cycle of HSP90, leading to the degradation of various client proteins that are crucial for cancer cell survival and proliferation . The mechanism involves:

  • Binding: Ganetespib competes with ATP for binding to HSP90.
  • Degradation: Following binding, it facilitates the degradation of client proteins through proteasomal pathways.
  • Induction of Apoptosis: The downstream effect is the induction of apoptosis in cancer cells, particularly those resistant to conventional therapies .

Ganetespib has demonstrated potent biological activity across a range of cancer types. In vitro studies reveal that it exerts significant cytotoxic effects on various solid tumors and hematological malignancies, including non-small cell lung cancer and breast cancer . Key findings include:

  • Cytotoxicity: Ganetespib shows low nanomolar half-maximal inhibitory concentration values against numerous cancer cell lines.
  • Mechanism: It induces apoptosis predominantly through growth arrest and modulation of cell cycle dynamics.
  • In Vivo Efficacy: Preclinical models indicate substantial tumor growth inhibition and regression in xenograft studies .

  • Formation of Triazolone Moiety: The synthesis begins with the construction of the triazolone structure through condensation reactions involving appropriate aryl and indole derivatives.
  • Substitution Reactions: Subsequent steps involve selective substitutions to introduce hydroxyl groups and alkyl chains.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing .

Ganetespib is currently under investigation for its therapeutic potential in several malignancies, including:

  • Breast Cancer
  • Small Cell Lung Cancer
  • Acute Myeloid Leukemia
  • Myelodysplastic Syndromes

These applications are supported by ongoing clinical trials assessing its efficacy and safety profiles .

Interaction studies have shown that ganetespib can enhance the effects of other anticancer agents while overcoming drug resistance mechanisms. Notably:

  • It has been shown to potentiate the effects of targeted therapies against oncogenic drivers like ALK and ROS1.
  • Ganetespib's ability to modulate multiple signaling pathways makes it a promising candidate for combination therapies in resistant cancer types .

Ganetespib belongs to a class of small molecule HSP90 inhibitors that includes several notable compounds. A comparison highlights its unique features:

Compound NameStructural FeaturesPotency (relative)Safety Profile
GanetespibContains triazolone moietyHighly potentLow hepatotoxicity
NVP-AUY922Geldanamycin derivativeModerateOcular toxicity reported
AT-13387Similar scaffold but different substituentsModerateHepatotoxicity observed
KW-2478Resorcinol-based like ganetespibModerateHepatotoxicity reported

Ganetespib's unique triazolone structure contributes to its superior potency and reduced toxicity compared to other HSP90 inhibitors, making it a leading candidate in clinical development for cancer therapy .

Retrosynthetic Analysis and Key Intermediate Design

The retrosynthetic analysis of ganetespib reveals a strategic approach centered on the assembly of its distinctive resorcinol-triazolone architecture [2]. The compound's molecular formula of C20H20N4O3 with a molecular weight of 364.4 grams per mole provides the foundation for understanding its synthetic complexity [1] [19]. The International Union of Pure and Applied Chemistry name, 3-(2,4-dihydroxy-5-propan-2-ylphenyl)-4-(1-methylindol-5-yl)-1H-1,2,4-triazol-5-one, indicates the precise connectivity required in the synthetic route [17].

The key disconnection strategy involves identifying the triazolone core as the central heterocycle that bridges the substituted resorcinol moiety and the N-methylindole fragment [20]. This retrosynthetic approach recognizes that the triazolone ring serves as both a pharmacophore and a synthetic handle for connecting the two aromatic systems [23]. The resorcinol fragment with its 2,4-dihydroxy-5-isopropyl substitution pattern represents a critical intermediate that must be prepared with precise regioselectivity [2].

The synthetic strategy requires careful consideration of the triazolone formation, which can be achieved through cyclization reactions involving hydrazine derivatives and carbonyl-containing precursors [22]. The key intermediate design focuses on preparing functionalized resorcinol derivatives that can undergo subsequent coupling reactions to install the triazolone heterocycle [16]. The N-methylindole component serves as another crucial building block that must be incorporated through either direct coupling or through intermediate formation [20].

Key IntermediateStructural FeaturesSynthetic Role
Substituted Resorcinol2,4-dihydroxy-5-isopropyl patternProvides ATP-binding domain interactions
Triazolone Core1,2,4-triazol-5-one heterocycleCentral pharmacophore
N-Methylindole1-methyl-1H-indol-5-yl fragmentContributes to binding selectivity

Resorcinol-Based Scaffold Optimization Strategies

The resorcinol-based scaffold of ganetespib represents a significant advancement in heat shock protein 90 inhibitor design, offering improved pharmacological properties compared to earlier geldanamycin derivatives [6]. The optimization strategy focused on the resorcinol moiety as a replacement for the quinone system found in natural product inhibitors, thereby eliminating metabolic liabilities associated with quinone reduction [3].

The 2,4-dihydroxy substitution pattern on the resorcinol ring provides essential hydrogen bonding interactions with the adenosine triphosphate-binding pocket of heat shock protein 90 [8]. The strategic placement of the isopropyl group at the 5-position enhances lipophilicity while maintaining the critical hydrogen bonding network required for target engagement [2]. This substitution pattern was optimized through systematic structure-activity relationship studies that evaluated various alkyl substituents at this position [23].

The scaffold optimization involved extensive evaluation of different hydroxyl group protection and deprotection strategies during synthesis [16]. The resorcinol system's inherent reactivity required careful control of reaction conditions to prevent unwanted side reactions such as oxidation or polymerization [20]. The development of selective protection strategies enabled the incorporation of the triazolone heterocycle without compromising the phenolic hydroxyl groups essential for biological activity [23].

Further optimization focused on the electronic properties of the resorcinol system, with electron-donating substituents enhancing the binding affinity to the target protein [24]. The optimization studies revealed that modifications to the resorcinol hydroxyl groups significantly impacted both potency and selectivity, with the free phenolic groups being essential for optimal activity [25]. The scaffold design also considered the metabolic stability of the resorcinol system, leading to the selection of substituents that resist oxidative metabolism while maintaining target engagement [20].

Structure-Activity Relationship of Triazolone Derivatives

The structure-activity relationship studies of triazolone derivatives have provided crucial insights into the molecular determinants of heat shock protein 90 inhibition [23]. The triazolone heterocycle serves as the central pharmacophore, with the 1,2,4-triazol-5-one system providing optimal geometry for adenosine triphosphate-binding site interaction [20]. Systematic modification of the triazolone ring revealed that the 1,5-arrangement of substituents is essential for high biological activity [23].

The N4-position of the triazolone ring accommodates the N-methylindole substituent, which contributes significantly to binding selectivity and potency [24]. Structure-activity relationship studies demonstrated that modifications to the indole nitrogen methylation state dramatically affect biological activity, with the N-methyl derivative showing superior potency compared to the unsubstituted indole [23]. The 5-position of the indole ring provides an optimal vector for interaction with the protein binding pocket [20].

Extensive evaluation of triazolone derivatives revealed that the carbonyl group at the 5-position of the triazole ring is critical for hydrogen bonding interactions with the target protein [23]. Replacement of this carbonyl with other functional groups resulted in significant loss of activity, confirming its essential role in the binding mechanism [20]. The triazolone system also demonstrated superior metabolic stability compared to other heterocyclic alternatives tested during the optimization process [24].

Structural ModificationActivity ImpactSelectivity Profile
N-methylindole at N4High potency (nanomolar range)Enhanced heat shock protein 90 selectivity
Triazolone carbonylEssential for activityCritical for adenosine triphosphate-binding
1,5-substitution patternOptimal geometryRequired for target engagement

The structure-activity relationship analysis extended to evaluation of various heterocyclic replacements for the triazolone core [26]. These studies confirmed that the 1,2,4-triazol-5-one system provides the optimal balance of potency, selectivity, and metabolic stability [23]. The triazolone derivatives demonstrated superior activity compared to related heterocycles such as oxadiazoles, thiadiazoles, and other triazole isomers [20].

Industrial-Scale Production Challenges and Purification Methods

The industrial-scale production of ganetespib presents several significant challenges related to the complexity of its synthetic route and the need for high purity standards [14]. The manufacturing process requires precise control of reaction conditions to ensure consistent product quality and yield [15]. The multi-step synthesis involves handling of moisture-sensitive intermediates and requires specialized equipment for large-scale operations [18].

One of the primary challenges in industrial production relates to the formation of the triazolone heterocycle, which requires careful temperature control and precise timing to prevent side product formation [22]. The cyclization reaction that forms the triazolone ring can be sensitive to impurities and requires high-purity starting materials to achieve acceptable yields [15]. Scale-up studies have identified critical parameters such as reaction temperature, solvent selection, and mixing conditions that must be optimized for large-scale production [14].

The purification of ganetespib presents unique challenges due to its structural complexity and the presence of closely related impurities [12]. High-performance liquid chromatography represents the primary purification method, requiring specialized stationary phases and gradient elution conditions to achieve the required purity specifications [9]. The compound's limited solubility in common organic solvents necessitates the use of specialized solvent systems for both reaction and purification steps [15].

Production ChallengeTechnical SolutionQuality Impact
Triazolone formationTemperature-controlled cyclizationYield optimization
Moisture sensitivityInert atmosphere processingPurity maintenance
Solubility limitationsSpecialized solvent systemsPurification efficiency

Industrial-scale purification methods include the use of preparative chromatography systems capable of handling kilogram quantities of crude material [12]. The development of robust crystallization procedures has been essential for achieving the high purity standards required for pharmaceutical applications [15]. These crystallization processes require careful control of temperature, solvent composition, and seeding procedures to ensure consistent crystal form and purity [14].

The manufacturing process validation includes extensive analytical testing using multiple orthogonal methods to confirm product identity, purity, and potency [18]. Advanced analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography with multiple detection methods are employed to ensure comprehensive characterization [9]. The industrial production also requires implementation of stringent quality control measures to monitor critical process parameters and ensure batch-to-batch consistency [15].

The interaction between ganetespib and the heat shock protein 90 adenosine triphosphate-binding domain represents a fundamental mechanism underlying its inhibitory activity. Ganetespib, with molecular formula C₂₀H₂₀N₄O₃ and molecular weight of 364.4 Da, binds specifically to the amino-terminal adenosine triphosphate-binding pocket of heat shock protein 90 through competitive inhibition [3] [4].

Table 1: Molecular and Structural Characteristics of Ganetespib-Heat Shock Protein 90 Interaction

ParameterValue/Description
Molecular FormulaC₂₀H₂₀N₄O₃
Molecular Weight (Da)364.4
IUPAC Name5-[2,4-dihydroxy-5-(propan-2-yl)phenyl]-4-(1-methyl-1H-indol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Chemical Structure ClassResorcinolic triazolone heterocyclic compound
Target ProteinHeat Shock Protein 90
Binding SiteN-terminal ATP-binding domain
Binding Affinity (Kd)110 nM
IC₅₀ (OSA 8 cells)4 nM
Crystal Structure PDB ID3TUH
ATP Binding Domain Residues1-215 (Human HSP90α)
Key Binding ResiduesAsn51, Ile110, Asn106, Thr109, Ala111, Trp162, Val150
Conformational State PreferenceLoop-in and Loop-out conformations
Mechanism of ActionCompetitive ATP binding leading to client protein degradation

The crystal structure analysis reveals that ganetespib occupies the adenosine triphosphate-binding pocket within the amino-terminal domain spanning residues 1-215 of human heat shock protein 90α [5]. The binding involves multiple critical amino acid residues, including Asn51, Ile110, Asn106, Thr109, Ala111, Trp162, and Val150, which form specific interactions with the triazolone moiety and resorcinol ring system of ganetespib [6].

The amino-terminal domain of heat shock protein 90 adopts a Bergerat fold characteristic of the GHKL adenosine triphosphatase family, consisting of a nine-stranded antiparallel β-sheet backed by seven α-helices [7]. This structural architecture creates a unique nucleotide-binding pocket that differs significantly from other adenosine triphosphatases, conferring selectivity for heat shock protein 90 inhibitors. The adenosine triphosphate-lid region, comprising residues 107-113, undergoes substantial conformational changes upon ganetespib binding, resulting in occlusion of the adenosine triphosphate-binding site [8].

Ganetespib demonstrates remarkable binding specificity through its interaction with distinct heat shock protein 90 conformational states. The compound preferentially binds to both loop-in and loop-out conformations of the adenosine triphosphate-lid, with differential binding hotspots created by repositioning of key residues [6]. In the loop-out conformation, Asn106 becomes accessible to 82% of ligands, while Thr109 is predominantly involved in loop-in state interactions [6]. This conformational selectivity contributes to ganetespib's enhanced potency compared to other heat shock protein 90 inhibitors.

Conformational Dynamics of Heat Shock Protein 90-Ganetespib Complexation

The binding of ganetespib to heat shock protein 90 results in profound alterations to the chaperone's conformational dynamics, fundamentally disrupting the adenosine triphosphate-dependent conformational cycle essential for client protein processing. Heat shock protein 90 exists in a dynamic equilibrium between open, partially open, and closed conformational states, with the distribution of these states being critically dependent on nucleotide binding and hydrolysis [9] [10].

Table 2: Heat Shock Protein 90 Conformational Dynamics and Ganetespib Inhibition

Heat Shock Protein 90 Conformational StateDescriptionAdenosine Triphosphate/Adenosine Diphosphate BindingClient Protein InteractionGanetespib Effect
Open (Apo)V-shaped dimer with separated N-terminal domainsNo nucleotide boundWeak client bindingStabilizes open conformation
Partially Open (Adenosine Diphosphate-bound)Intermediate conformation with single amino-terminal domain contactsAdenosine diphosphate preferentially boundModerate client stabilizationPrevents adenosine triphosphate binding
Closed (Adenosine Triphosphate-bound)Compact state with amino-terminal domain dimerizationAdenosine triphosphate bound to both protomersStrong client protein maturationBlocks conformational closure
Amino-terminal DimerizedAdenosine triphosphate-hydrolysis competent state with catalytic activityAdenosine triphosphate hydrolysis in progressClient protein releaseInhibits adenosine triphosphatase activity
Extended V-shapedHighly flexible state with maximum domain separationNucleotide-free stateDynamic client recognitionPromotes client degradation

Under physiological conditions, heat shock protein 90 undergoes adenosine triphosphate-dependent conformational transitions from an open V-shaped dimer to a closed, amino-terminally dimerized state [11]. The open conformation, characterized by extended amino-terminal domains separated by approximately 50 Å, represents the predominant state in the absence of nucleotide [9]. Adenosine triphosphate binding induces local conformational changes that promote amino-terminal domain dimerization and formation of the catalytically active closed state [12].

Ganetespib binding fundamentally disrupts this conformational cycle by stabilizing heat shock protein 90 in the open conformation and preventing the conformational transitions necessary for client protein processing [1]. The inhibitor occupies the adenosine triphosphate-binding site, preventing nucleotide binding and maintaining heat shock protein 90 in a conformationally arrested state. This conformational arrest results in several key molecular consequences: disruption of amino-terminal domain dimerization, prevention of catalytic loop activation, and destabilization of co-chaperone interactions [13].

The conformational dynamics of the ganetespib-heat shock protein 90 complex reveal significant alterations in the middle domain catalytic loop (residues 394-405) and the Src loop (residues 349-358) [13]. These regions are critical for adenosine triphosphate hydrolysis and client protein binding, respectively. Ganetespib binding indirectly affects these regions through allosteric mechanisms, resulting in conformational states incompatible with productive client protein interactions [14].

Molecular dynamics simulations demonstrate that ganetespib-bound heat shock protein 90 exhibits restricted conformational sampling, with the chaperone being locked in extended conformations that expose increased hydrophobic surface areas [9]. This conformational restriction prevents the coordinated domain movements necessary for client protein folding and leads to increased susceptibility of client proteins to degradation pathways.

Co-chaperone Displacement and Client Protein Destabilization

The mechanism of ganetespib-induced heat shock protein 90 inhibition involves comprehensive disruption of co-chaperone interactions and subsequent client protein destabilization. The heat shock protein 90 chaperone machinery relies on coordinated interactions with multiple co-chaperones, including p23, Cdc37, Hop/Sti1, Aha1, and CHIP, each playing distinct roles in client protein processing [15] [16].

Table 3: Co-chaperone Displacement and Client Protein Destabilization by Ganetespib

Co-chaperone/ClientNormal FunctionEffect of GanetespibDegradation Pathway
p23Stabilizes closed adenosine triphosphate-bound heat shock protein 90 conformationDisrupts p23-heat shock protein 90 complex formationCo-chaperone displacement
Cdc37Facilitates kinase client loading and maturationPrevents kinase client stabilizationLoss of heat shock protein 90 protection
Hop/Sti1Transfers clients from heat shock protein 70 to heat shock protein 90Blocks client transfer mechanismReduced folding capacity
Aha1Accelerates heat shock protein 90 adenosine triphosphatase activityInhibits adenosine triphosphatase stimulationBlocked adenosine triphosphate hydrolysis
CHIPUbiquitin ligase for quality controlPromotes client ubiquitinationUbiquitin-proteasome system
Client Kinases (EGFR, HER2)Oncogenic signaling and cell proliferationInduces proteasomal degradationProteasomal degradation
Transcription Factors (HSF1)Heat shock response regulationActivates heat shock responseDe-repression mechanism
Hormone Receptors (GR, AR)Nuclear receptor signalingDestabilizes receptor complexesConformational instability
Oncogenic Proteins (c-Kit, BCR-ABL)Constitutive growth signalingCauses apoptosis in cancer cellsCaspase activation

Ganetespib binding disrupts the assembly of productive heat shock protein 90-co-chaperone complexes through multiple mechanisms. The stabilization of heat shock protein 90 in the open conformation prevents recruitment of p23, which normally stabilizes the closed, adenosine triphosphate-bound state [1]. Similarly, the conformational arrest induced by ganetespib interferes with Cdc37-mediated kinase client loading, as Cdc37 requires specific amino-terminal domain conformations for effective client presentation [15].

The disruption of Hop/Sti1 function represents a critical mechanism whereby ganetespib prevents client protein transfer from the heat shock protein 70 chaperone system to heat shock protein 90 [15]. Hop/Sti1 normally facilitates this transfer through its tetratricopeptide repeat domains that simultaneously bind heat shock protein 70 and heat shock protein 90. Ganetespib-induced conformational changes in heat shock protein 90 prevent productive Hop/Sti1 binding, effectively blocking client protein entry into the heat shock protein 90 folding pathway.

The inhibition of Aha1-mediated adenosine triphosphatase activation represents another significant consequence of ganetespib binding [17]. Aha1 normally accelerates the heat shock protein 90 adenosine triphosphatase cycle by promoting amino-terminal domain dimerization and stabilizing the closed conformation. Ganetespib prevents these conformational transitions, effectively blocking Aha1 function and maintaining heat shock protein 90 in an adenosine triphosphatase-incompetent state.

Client protein destabilization occurs through multiple interconnected mechanisms following ganetespib-induced heat shock protein 90 inhibition [18]. The loss of heat shock protein 90 chaperone function results in exposure of hydrophobic regions within client proteins, leading to conformational instability and aggregation susceptibility. This destabilization is particularly pronounced for protein kinases, hormone receptors, and transcription factors that depend heavily on heat shock protein 90 for conformational maintenance [19].

Proteasomal Degradation of Oncogenic Signaling Components

The ultimate consequence of ganetespib-mediated heat shock protein 90 inhibition is the targeted degradation of oncogenic signaling components through the ubiquitin-proteasome pathway. This process represents a highly coordinated cellular response involving quality control mechanisms that recognize misfolded proteins and target them for degradation [18] [16].

Following ganetespib treatment, destabilized heat shock protein 90 client proteins undergo rapid ubiquitination mediated by specific E3 ubiquitin ligases, particularly CHIP (C-terminus of Hsc70-Interacting Protein) [20]. CHIP recognizes heat shock protein 90-bound substrates that have lost conformational stability and catalyzes their ubiquitination through its U-box domain. The ubiquitinated client proteins are subsequently recognized by the 26S proteasome and degraded through the catalytic action of the 20S proteasomal core [16].

The degradation pathway exhibits remarkable selectivity for oncogenic proteins, making ganetespib particularly effective in cancer treatment contexts [21]. Key oncogenic signaling components targeted for degradation include receptor tyrosine kinases (EGFR, HER2, c-Kit), serine/threonine kinases (Akt, RAF), transcription factors (c-Myc, HSF1), and cell cycle regulators (CDK4, Cyclin D) [19]. The simultaneous degradation of multiple oncogenic proteins creates a comprehensive disruption of cancer cell survival pathways.

The kinetics of client protein degradation following ganetespib treatment demonstrate rapid onset, with detectable protein level reductions occurring within 4-8 hours of treatment [22]. This rapid degradation is facilitated by the high concentration of proteasomes in cancer cells and the efficient recognition of ubiquitinated substrates. The degradation process is further enhanced by the induction of heat shock protein 70, which cooperates with CHIP to facilitate substrate ubiquitination [18].

Specific oncogenic signaling pathways are disrupted through coordinated degradation of multiple pathway components [19]. The phosphoinositide 3-kinase/Akt pathway is targeted through degradation of Akt, phosphoinositide-dependent kinase-1, and mammalian target of rapamycin complex components. Similarly, the mitogen-activated protein kinase pathway is disrupted through degradation of RAF kinases and mitogen-activated protein kinase kinases. This multi-target approach provides superior therapeutic efficacy compared to single-target inhibitors.

The proteasomal degradation mechanism also extends to regulatory proteins involved in cell cycle control and apoptosis resistance [19]. The degradation of anti-apoptotic proteins such as survivin and Bcl-2 family members sensitizes cancer cells to programmed cell death. Simultaneously, the degradation of cell cycle checkpoint proteins leads to cell cycle arrest and eventual apoptosis in rapidly dividing cancer cells.

The selectivity of ganetespib for cancer cells over normal cells is partially explained by the differential dependence on heat shock protein 90 function [23]. Cancer cells typically exhibit elevated heat shock protein 90 expression and increased dependence on heat shock protein 90 client proteins for survival, making them more susceptible to heat shock protein 90 inhibition. Additionally, the stress conditions present in tumor microenvironments may enhance the susceptibility of cancer cells to heat shock protein 90 inhibition-induced protein degradation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

364.15354051 g/mol

Monoisotopic Mass

364.15354051 g/mol

Heavy Atom Count

27

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2E8412Y946

Wikipedia

Ganetespib

Dates

Last modified: 08-15-2023
1: Xiang L, Gilkes DM, Chaturvedi P, Luo W, Hu H, Takano N, Liang H, Semenza GL. Ganetespib blocks HIF-1 activity and inhibits tumor growth, vascularization, stem cell maintenance, invasion, and metastasis in orthotopic mouse models of triple-negative breast cancer. J Mol Med (Berl). 2013 Nov 20. [Epub ahead of print] PubMed PMID: 24248265.
2: Proia DA, Zhang C, Sequeira M, Jimenez JP, He S, Spector NL, Shapiro GI, Tolaney S, Nagai M, Acquaviva J, Smith DL, Sang J, Bates RC, El-Hariry I. Preclinical activity profile and therapeutic efficacy of the Hsp90 inhibitor ganetespib in triple-negative breast cancer. Clin Cancer Res. 2013 Oct 30. [Epub ahead of print] PubMed PMID: 24173541.
3: Lai CH, Park KS, Lee DH, Alberobello AT, Raffeld M, Pierobon M, Pin E, Petricoin Iii EF, Wang Y, Giaccone G. HSP-90 inhibitor ganetespib is synergistic with doxorubicin in small cell lung cancer. Oncogene. 2013 Oct 28. doi: 10.1038/onc.2013.439. [Epub ahead of print] PubMed PMID: 24166505.
4: Miyajima N, Tsutsumi S, Sourbier C, Beebe K, Mollapour M, Rivas C, Yoshida S, Trepel JB, Huang Y, Tatokoro M, Shinohara N, Nonomura K, Neckers L. The HSP90 Inhibitor Ganetespib Synergizes with the MET Kinase Inhibitor Crizotinib in both Crizotinib-Sensitive and -Resistant MET-Driven Tumor Models. Cancer Res. 2013 Dec 1;73(23):7022-33. doi: 10.1158/0008-5472.CAN-13-1156. Epub 2013 Oct 11. PubMed PMID: 24121490.
5: Ganetespib AIDS lung cancer survival. Cancer Discov. 2013 Jul;3(7):OF7. doi: 10.1158/2159-8290.CD-NB2013-085. Epub 2013 Jun 6. PubMed PMID: 23847382.
6: Nagaraju GP, Park W, Wen J, Mahaseth H, Landry J, Farris AB, Willingham F, Sullivan PS, Proia DA, El-Hariry I, Taliaferro-Smith L, Diaz R, El-Rayes BF. Antiangiogenic effects of ganetespib in colorectal cancer mediated through inhibition of HIF-1α and STAT-3. Angiogenesis. 2013 Oct;16(4):903-17. doi: 10.1007/s10456-013-9364-7. Epub 2013 Jul 10. Erratum in: Angiogenesis. 2013 Oct;16(4):919. Ganji, Purnachandra Nagaraju [corrected to Nagaraju, Ganji Purnachandra]. PubMed PMID: 23838996.
7: Friedland JC, Smith DL, Sang J, Acquaviva J, He S, Zhang C, Proia DA. Targeted inhibition of Hsp90 by ganetespib is effective across a broad spectrum of breast cancer subtypes. Invest New Drugs. 2013 May 18. [Epub ahead of print] PubMed PMID: 23686707.
8: Socinski MA, Goldman J, El-Hariry I, Koczywas M, Vukovic V, Horn L, Paschold E, Salgia R, West H, Sequist LV, Bonomi P, Brahmer J, Chen LC, Sandler A, Belani CP, Webb T, Harper H, Huberman M, Ramalingam S, Wong KK, Teofilovici F, Guo W, Shapiro GI. A multicenter phase II study of ganetespib monotherapy in patients with genotypically defined advanced non-small cell lung cancer. Clin Cancer Res. 2013 Jun 1;19(11):3068-77. doi: 10.1158/1078-0432.CCR-12-3381. Epub 2013 Apr 3. PubMed PMID: 23553849.
9: Goldman JW, Raju RN, Gordon GA, El-Hariry I, Teofilivici F, Vukovic VM, Bradley R, Karol MD, Chen Y, Guo W, Inoue T, Rosen LS. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor ganetespib (STA-9090) in patients with solid malignancies. BMC Cancer. 2013 Mar 25;13:152. doi: 10.1186/1471-2407-13-152. PubMed PMID: 23530663; PubMed Central PMCID: PMC3626541.
10: Wu X, Marmarelis ME, Hodi FS. Activity of the heat shock protein 90 inhibitor ganetespib in melanoma. PLoS One. 2013;8(2):e56134. doi: 10.1371/journal.pone.0056134. Epub 2013 Feb 13. PubMed PMID: 23418523; PubMed Central PMCID: PMC3572008.

Explore Compound Types